molecular formula C22H24N4O2 B2990375 (4-(1H-pyrrol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034557-89-4

(4-(1H-pyrrol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2990375
CAS RN: 2034557-89-4
M. Wt: 376.46
InChI Key: BRLGIOCEZFRQQN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrrole ring, a phenyl ring, a piperidine ring, and a ketone group. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole. Piperidine is a common structural motif in many pharmaceuticals and other fine chemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the ketone could potentially undergo nucleophilic addition reactions, and the pyrrole and phenyl rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties could be determined experimentally .

Scientific Research Applications

Pharmacokinetics and Metabolism

(Sharma et al., 2012) explored the metabolism, excretion, and pharmacokinetics of a related dipeptidyl peptidase IV inhibitor in rats, dogs, and humans. This research is pivotal for understanding the absorption and metabolic pathways of similar compounds, aiding in the development of new pharmaceuticals.

Antimicrobial Properties

(Hublikar et al., 2019) synthesized novel pyrrole derivatives, including structures similar to the query compound, to evaluate their antimicrobial activities. This study contributes to the search for new antimicrobial agents, particularly in addressing antibiotic resistance.

Nonlinear Optical (NLO) Applications

(Hussain et al., 2020) investigated the structural parameters and NLO properties of phenyl pyrimidine derivatives, highlighting their potential in nonlinear optics and optoelectronic applications.

Diabetes Treatment

(Ammirati et al., 2009) evaluated a series of proline amides, including compounds structurally related to the query, as inhibitors of dipeptidyl pepdidase IV for treating type 2 diabetes. This showcases the compound's relevance in developing new diabetes medications.

Material Science Applications

(Wang et al., 2007) synthesized and characterized novel pyridine-containing polyimides based on similar compounds. These materials are significant in the development of high-performance polymers with potential applications in electronics and aerospace industries.

Novel Anticonvulsant Agents

(Severina et al., 2021) focused on the development and validation of an HPLC method for a new anticonvulsant drug candidate, showcasing the potential of similar compounds in treating neurological conditions like epilepsy.

Anticancer Research

(Hafez et al., 2016) synthesized novel pyrazole derivatives, including structures akin to the query compound, and evaluated them for their anticancer activity. This research contributes to the ongoing search for effective cancer treatments.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These factors would need to be evaluated through laboratory testing and safety assessments .

Future Directions

Future research on this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science. Researchers could also investigate ways to optimize its synthesis and improve its properties .

properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-15-21(24-17(2)23-16)28-20-9-13-26(14-10-20)22(27)18-5-7-19(8-6-18)25-11-3-4-12-25/h3-8,11-12,15,20H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLGIOCEZFRQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

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